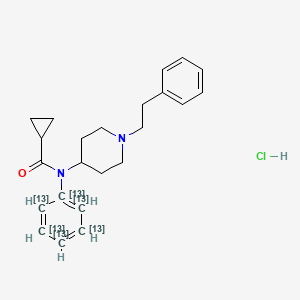
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Phenethyl Substitution: The phenethyl group is introduced via a nucleophilic substitution reaction.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is formed through an amide coupling reaction.
Isotopic Labeling: The phenyl-13C6 group is incorporated using isotopically labeled reagents.
Hydrochloride Formation: The final compound is converted to its monohydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclopropanecarboxamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Analytical Chemistry: Used as a standard for isotopic labeling studies.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules.
Biology
Pharmacology: Investigated for its potential as an analgesic or anesthetic agent.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Industry
Chemical Manufacturing: Utilized in the production of specialized chemicals and intermediates.
Wirkmechanismus
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride involves its interaction with specific molecular targets in the body. These may include:
Receptor Binding: The compound may bind to opioid receptors, leading to analgesic effects.
Enzyme Inhibition: It may inhibit certain enzymes involved in pain signaling pathways.
Ion Channel Modulation: The compound could modulate ion channels, affecting neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
Sufentanil: Another synthetic opioid with high potency.
Remifentanil: A short-acting synthetic opioid.
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride is unique due to its isotopic labeling, which makes it valuable for research applications involving mass spectrometry and other analytical techniques.
Eigenschaften
Molekularformel |
C23H29ClN2O |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;/h1-10,20,22H,11-18H2;1H/i2+1,5+1,6+1,9+1,10+1,21+1; |
InChI-Schlüssel |
OQSQBRBFHQCCAD-CTMSWTJYSA-N |
Isomerische SMILES |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4.Cl |
Kanonische SMILES |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















